3-[4-(3-aminopropylamino)butylamino]propanoic acid
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Overview
Description
. This compound is characterized by its unique structure, which includes multiple amine groups and a carboxylic acid group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-[4-(3-aminopropylamino)butylamino]propanoic acid involves multiple steps, typically starting with the reaction of appropriate amines with a carboxylic acid derivative. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
3-[4-(3-aminopropylamino)butylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-[4-(3-aminopropylamino)butylamino]propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a potential treatment for certain diseases.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(3-aminopropylamino)butylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes .
Comparison with Similar Compounds
3-[4-(3-aminopropylamino)butylamino]propanoic acid can be compared with other similar compounds, such as:
3-[Bis(3-aminopropyl)amino]propanoic acid: This compound has a similar structure but with different substituents, leading to distinct chemical and biological properties.
3-[(4-hydroxyphenyl)amino]propanoic acid: This compound is studied for its anticancer and antioxidant properties, highlighting its potential therapeutic applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities, which make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
66165-34-2 |
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Molecular Formula |
C10H23N3O2 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
3-[4-(3-aminopropylamino)butylamino]propanoic acid |
InChI |
InChI=1S/C10H23N3O2/c11-5-3-8-12-6-1-2-7-13-9-4-10(14)15/h12-13H,1-9,11H2,(H,14,15) |
InChI Key |
JQNGEJIUZQDHIS-UHFFFAOYSA-N |
SMILES |
C(CCNCCC(=O)O)CNCCCN |
Canonical SMILES |
C(CCNCCC(=O)O)CNCCCN |
Synonyms |
2-CESP N(8)-(2-carboxyethyl)spermidine N(8)-2-carboxyethylspermidine N-(3-aminopropyl)-N(4)-(2-carboxyethyl)-1,4-diaminobutane spermic acid 1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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